

# Avenanthramide D: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Avenanthramide D |           |
| Cat. No.:            | B15549421        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.)[1][2]. These compounds are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative[3][4]. **Avenanthramide D** (Avn D), specifically, is a conjugate of p-coumaric acid and anthranilic acid[5]. While much of the research has focused on the more abundant avenanthramides A, B, and C, emerging evidence suggests that other AVNs, including Avn D and its synthetic analog dihydroavenanthramide D (dhAvD), possess significant therapeutic potential[3][4][6]. This technical guide provides a comprehensive overview of the current understanding of **Avenanthramide D**'s potential therapeutic applications, with a focus on its anti-inflammatory, anti-cancer, and skin barrier-enhancing properties. Due to the limited availability of data on Avn D itself, this guide incorporates data from its closely related synthetic analog, dihydroavenanthramide D (dhAvD), to provide a more complete picture of its potential bioactivities.

## **Biochemical Properties of Avenanthramide D**

**Avenanthramide D** is a member of the N-cinnamoylanthranilic acids[5]. Its chemical structure confers antioxidant properties, a characteristic shared with other avenanthramides[4][7]. The presence of hydroxyl groups on the aromatic rings allows for the scavenging of free radicals, which is a key mechanism underlying many of its potential therapeutic effects[7][8].



| Property          | Value                                | Source |
|-------------------|--------------------------------------|--------|
| Chemical Name     | N-(E)-p-Coumaroylanthranilic acid    | [5]    |
| Synonyms          | Avenanthramide 1p,<br>Dianthramide P | [5]    |
| Molecular Formula | C16H13NO4                            | [5]    |
| Molecular Weight  | 283.3 g/mol                          | [5]    |
| CAS Number        | 115610-36-1                          | [5]    |
| Appearance        | Light yellow solid                   | [5]    |
| Solubility        | Soluble in methanol, DMSO            | [5]    |

# **Potential Therapeutic Applications**

The potential therapeutic applications of **Avenanthramide D** and its analog, dhAvD, are broad, spanning anti-inflammatory, anti-cancer, and dermatological indications.

### **Anti-Inflammatory and Anti-Pruritic Effects**

Avenanthramides, as a class, are well-documented for their anti-inflammatory and anti-itch properties[1][2][9]. The synthetic analog of **Avenanthramide D**, dihydro**avenanthramide D** (dhAvD), has been shown to exhibit these effects through multiple mechanisms.

dhAvD has been found to inhibit mast cell degranulation, a key event in the release of histamine and other inflammatory mediators[10]. It also reduces the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6)[10]. These findings suggest that dhAvD may act as a neurokinin-1 receptor (NK1R) inhibitor, making it a promising candidate for the topical treatment of chronic pruritus[10]. In a clinical setting, a formulation containing 0.10% dhAvD showed a greater improvement in dry skin symptoms and pruritus compared to the vehicle alone[11].

### **Anti-Cancer Activity**

The anti-proliferative and anti-invasive properties of dhAvD have been investigated in the context of breast cancer. Studies have shown that dhAvD can inhibit the invasion of human



breast cancer cells (MCF-7)[4][6]. This effect is mediated through the suppression of matrix metalloproteinase-9 (MMP-9) expression[4]. The induction of MMP-9 and subsequent cell invasion by 12-O-tetradecanoylphorbol-13-acetate (TPA) was significantly muted by treatment with dhAvD[4].

### **Enhancement of Skin Barrier Function**

Recent research has highlighted the role of dhAvD in strengthening the skin's barrier function[12]. In in vitro models using human keratinocytes (HaCaT cells), dhAvD was shown to enhance cell proliferation and migration[12]. Furthermore, it restored the expression of essential barrier components and differentiation markers, such as claudin-1 (CLDN1), claudin-4 (CLDN4), involucrin (IVL), and loricrin (LOR), following treatment with inflammatory cytokines (IL-4/IL-13) that mimic skin barrier dysfunction[12]. These findings suggest that dhAvD could be beneficial for conditions characterized by a compromised skin barrier, such as atopic dermatitis and sensitive skin[12].

### **Mechanisms of Action**

The therapeutic effects of **Avenanthramide D** and its analog are underpinned by their ability to modulate key signaling pathways involved in inflammation and cancer progression.

## Inhibition of NF-kB and MAPK Signaling Pathways

A central mechanism of action for avenanthramides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1][9]. In the context of dhAvD's anti-cancer activity, it has been shown to suppress the activation of mitogen-activated protein kinase (MAPK), which in turn inhibits the activation of NF-κB and activator protein-1 (AP-1) in TPA-treated breast cancer cells[4]. This cascade ultimately leads to the downregulation of MMP-9 expression and a reduction in cell invasion[4].





Click to download full resolution via product page

Dihydroavenanthramide D Anti-Cancer Mechanism

### **Modulation of Mast Cell Degranulation**

The anti-pruritic and anti-inflammatory effects of dhAvD are linked to its ability to inhibit mast cell degranulation[10]. This action is thought to be mediated through the neurokinin-1 receptor (NK1R)[10]. By preventing the release of histamine and other pro-inflammatory mediators from mast cells, dhAvD can alleviate itch and reduce inflammation[10].



# Dihydroavenanthramide D Dihydroavenanthramide D NK1R Inhibits Mast Cell Degranulation

**IL-6 Secretion** 

Histamine Release





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Avenanthramides and avenacosides as biomarkers of oat intake: a pharmacokinetic study of solid and liquid oat consumption under single and repeated dose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroavenanthramide D inhibits human breast cancer cell invasion through suppression of MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Anti-inflammatory Activity Evaluation of the A-Type Avenanthramides in Commercial Sprouted Oat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroavenanthramide D inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Avenanthramide D: A Technical Guide to Potential Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549421#avenanthramide-d-potential-therapeutic-applications]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com